N-acetylmuramic acid

Catalog No.
S1525138
CAS No.
10597-89-4
M.F
C11H19NO8
M. Wt
293.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetylmuramic acid

CAS Number

10597-89-4

Product Name

N-acetylmuramic acid

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1

InChI Key

MNLRQHMNZILYPY-MKFCKLDKSA-N

SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Synonyms

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer, 4-O-NAcMur, acetylmuramic acid, N-acetylisomuramic acid, N-acetylmuramic acid

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

Probe for Glycosyltransferases:

R-AcEDG can be a valuable tool in studying glycosyltransferases, enzymes that transfer sugar molecules to other molecules. Due to the presence of the carboxyethyl group at the 3rd position, R-AcEDG might interact differently with glycosyltransferases compared to GlcNAc. This difference can be exploited to understand the enzyme's substrate specificity and reaction mechanisms. Researchers can design experiments using radiolabeled R-AcEDG to monitor glycosyltransferase activity and identify novel substrates ().

Development of Glycomimetics:

R-AcEDG's structure offers a platform for developing glycomimetics, molecules that mimic the structure and function of natural sugars. By modifying the functional groups on R-AcEDG, scientists can create molecules with specific interactions with proteins or receptors involved in various biological processes. These glycomimetics could serve as potential diagnostic tools or therapeutic agents for diseases associated with glycosylation, a process where sugars are attached to proteins or lipids ().

N-acetylmuramic acid is an organic compound with the chemical formula C₁₁H₁₉NO₈. It serves as a crucial monomer in the structure of peptidoglycan, which is a fundamental component of bacterial cell walls. N-acetylmuramic acid is typically linked to N-acetylglucosamine, forming alternating units that are cross-linked by oligopeptides. This structure is vital for maintaining the integrity and shape of bacterial cells, contributing to their resistance against osmotic pressure and environmental stressors .

  • Synthesis: It is synthesized from phosphoenolpyruvate and N-acetylglucosamine in a reaction that occurs in the cytoplasm of bacterial cells. This process is catalyzed by specific enzymes, including MurA and MurB .
  • Phosphorylation: Enzymes such as MurK phosphorylate N-acetylmuramic acid at the 6-hydroxyl group using adenosine triphosphate, which plays a role in the metabolic pathways of bacterial cell wall synthesis .
  • Antibiotic Action: Certain antibiotics target the cross-linking of N-acetylmuramic acid and N-acetylglucosamine, disrupting peptidoglycan formation and leading to bacterial cell lysis .

N-acetylmuramic acid is not only structural but also has significant biological implications:

  • Immunogenicity: Fragments of peptidoglycan containing N-acetylmuramic acid can trigger immune responses in hosts, making it a target for vaccine development and immunotherapy .
  • Antibiotic Target: Due to its role in peptidoglycan synthesis, N-acetylmuramic acid is a critical target for antibiotics, which aim to inhibit its incorporation into bacterial cell walls .

The synthesis of N-acetylmuramic acid can be approached through various methods:

  • Enzymatic Synthesis: Utilizing enzymes such as MurA and MurB, researchers can synthesize N-acetylmuramic acid from simpler precursors like phosphoenolpyruvate and N-acetylglucosamine .
  • Chemical Synthesis: There are also chemical routes involving protecting group strategies that allow for the functionalization of N-acetylmuramic acid derivatives for research applications .

N-acetylmuramic acid has diverse applications:

  • Research: It serves as a model compound for studying bacterial cell wall synthesis and antibiotic resistance mechanisms.
  • Pharmaceuticals: Its derivatives are explored in drug development, particularly as immunostimulatory agents or as components of vaccines targeting bacterial infections .
  • Biotechnology: Metabolic engineering techniques utilize N-acetylmuramic acid for labeling studies in microbiology .

Studies have investigated interactions involving N-acetylmuramic acid:

  • Enzyme Interactions: Research has shown how specific enzymes interact with N-acetylmuramic acid during its phosphorylation and incorporation into peptidoglycan. For instance, kinetic studies on MurK reveal its specificity for both N-acetylmuramic acid and N-acetylglucosamine .
  • Antibiotic Mechanisms: The interaction between antibiotics and the biosynthetic pathways involving N-acetylmuramic acid has been extensively studied to understand how these drugs inhibit bacterial growth .

N-acetylmuramic acid shares structural similarities with several other compounds involved in carbohydrate metabolism and bacterial cell wall synthesis. Here are some notable comparisons:

CompoundStructural FeaturesUnique Aspects
N-acetylglucosamineSimilar sugar structurePrecursor to N-acetylmuramic acid; part of chitin
Muramyl dipeptideContains both N-acetylmuramic acid and amino acidsImportant for immune response signaling
N-glycolylneuraminic acidSialic acid derivativeInvolved in glycoprotein synthesis; differs significantly from muramic acids

N-acetylmuramic acid's unique combination of amino sugars and peptide linkages distinguishes it from these compounds, particularly in its role within peptidoglycan structures that are essential for bacterial viability .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

293.11106656 g/mol

Monoisotopic Mass

293.11106656 g/mol

Heavy Atom Count

20

UNII

246FXU111L

Other CAS

10597-89-4

Wikipedia

N-Acetylmuramic_acid
Oxalyl_chloride

Dates

Modify: 2023-08-15

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